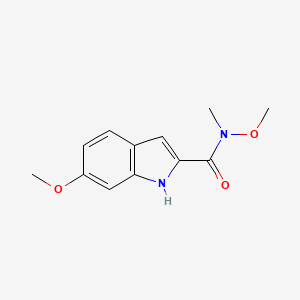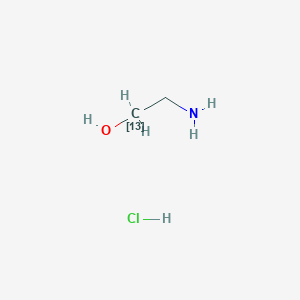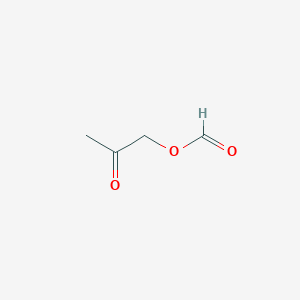
2-Propanone, 1-(formyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropyl formate, also known as formic acid 2-oxo-propyl ester, is an organic compound with the molecular formula C4H6O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both a formate ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopropyl formate can be synthesized through several methods. One common approach involves the reaction of formic acid with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. Another method involves the esterification of formic acid with 2-oxopropanol, which can be catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, 2-oxopropyl formate is often produced through the hydroformylation (oxo process) of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst. The resulting aldehyde is then oxidized to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to formic acid and acetone.
Reduction: Reduction of 2-oxopropyl formate can yield 2-oxopropanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formic acid and acetone.
Reduction: 2-Oxopropanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Oxopropyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: 2-Oxopropyl formate is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-oxopropyl formate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form formic acid and 2-oxopropanol, which can then participate in further biochemical reactions. The formate ester group can also be involved in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Oxopropyl acetate: Similar in structure but contains an acetate ester group instead of a formate ester group.
2-Oxopropyl butyrate: Contains a butyrate ester group, making it more hydrophobic compared to 2-oxopropyl formate.
2-Oxopropyl benzoate: Contains a benzoate ester group, which introduces aromaticity to the molecule.
Uniqueness
2-Oxopropyl formate is unique due to its combination of a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
10258-70-5 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-oxopropyl formate |
InChI |
InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3 |
InChI Key |
WNVAJGCMEDTLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
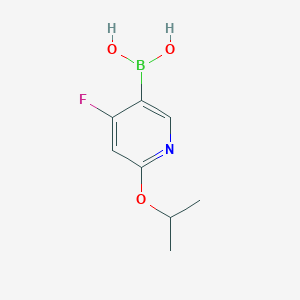
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
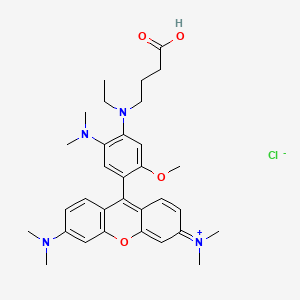
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)



![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
